3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

Lipophilicity Drug-likeness 1,8-Naphthyridine SAR

Medicinal chemistry programs targeting fluoroquinolone-resistant Gram-negative pathogens require scaffold-validated intermediates with defined SAR. This heterocyclic hybrid (MW 243.29, XLogP 2.0, TPSA 106 Ų) integrates two privileged pharmacophores: the DNA gyrase-binding 1,8-naphthyridine core and the macrofilaricidal 1,2,4-thiadiazol-5-amine motif. • Single rotatable bond ensures pre-organized conformation for target engagement • Matched molecular pair with non-methylated analog (CAS 1179360-29-2) for QSAR validation • Direct scaffold-hopping from di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine series

Molecular Formula C11H9N5S
Molecular Weight 243.29 g/mol
Cat. No. B13752439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine
Molecular FormulaC11H9N5S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=N2)C3=NSC(=N3)N
InChIInChI=1S/C11H9N5S/c1-6-2-3-7-4-5-8(14-9(7)13-6)10-15-11(12)17-16-10/h2-5H,1H3,(H2,12,15,16)
InChIKeyXBNGTZNKBIGLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine – Core Identity and Procurement-Relevant Characteristics


3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179362-11-8, molecular formula C11H9N5S, molecular weight 243.29 g/mol) is a heterocyclic compound that integrates a 1,8-naphthyridine nucleus with a 1,2,4-thiadiazol-5-amine pharmacophore [1]. The 1,8-naphthyridine scaffold is the core of the first-generation quinolone antibiotic nalidixic acid and is recognized for DNA gyrase inhibition, while the 1,2,4-thiadiazol-5-amine motif has been exploited in macrofilaricidal and antibacterial discovery programs [2][3]. The compound is catalogued in several commercial screening libraries under identifiers including AKOS015842562 and DB-061190, making it accessible for hit-to-lead medicinal chemistry campaigns and focused library design [1].

Integrates 1,8-naphthyridine core with 1,2,4-thiadiazol-5-amine pharmacophore for medicinal chemistry campaigns
Catalogued in commercial screening libraries (AKOS015842562, DB-061190) for hit-to-lead programs
Fits scaffold-hopping and focused library design targeting DNA gyrase and filarial models

Why Generic Naphthyridine-Thiadiazole Substitution Fails for 3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine


In-class naphthyridine-thiadiazole hybrids are not functionally interchangeable because the biological output is governed by two orthogonal vector points: the methylation state at the 7-position of the naphthyridine ring and the amine substitution at the 5-position of the 1,2,4-thiadiazole. The 7-methyl group modulates electron density on the naphthyridine nitrogen atoms, directly affecting metal-ion chelation required for DNA gyrase binding, as established by SAR studies on nalidixic acid-derived 1,8-naphthyridines [1]. Simultaneously, the free 5-amine on the thiadiazole ring is a critical hydrogen-bond donor that has been shown to control potency in macrofilaricidal di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine series, where even minor substituent changes caused >10-fold shifts in IC50 [2]. Replacing this compound with the non-methylated analog (CAS 1179360-29-2) or a 1,3,4-thiadiazole isomer therefore risks losing both target engagement and selectivity, a risk that cannot be mitigated without explicit comparative biological data.

7-Methyl absenceAlters naphthyridine electron density and metal-ion chelation required for DNA gyrase target engagement.
1,3,4-Thiadiazole isomerIncreases conformational flexibility, potentially losing the pre-organized binding conformation and affecting developability profile.
5-Amine substitutionRemoves a critical hydrogen-bond donor; SAR studies show minor changes cause significant shifts in potency, limiting biological transferability.

Quantitative Differentiation Evidence for 3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine vs. Closest Analogs


Lipophilicity Modulation: 7-Methyl vs. 7-H Naphthyridine Analogs

The computed XLogP3-AA value for 3-(7-methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is 2.0 [1]. By comparison, the non-methylated analog 3-(1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179360-29-2) has a molecular formula of C10H7N5S and, based on the removal of one methyl group, is predicted to have a lower XLogP of approximately 1.5 (calculated by difference of the –CH2– fragment contribution). The 0.5 log unit increase represents a ~3.2-fold higher partition coefficient, which can enhance membrane permeability but also requires monitoring for elevated hERG or cytotoxicity risk [2].

Lipophilicity modulation
Reported
XLogP3-AA = 2.0 vs. ≈ 1.5 (non-methylated analog)
Supports a ~3.2× higher partition coefficient, potentially enhancing passive permeability
Context-dependent; requires monitoring for elevated hERG or cytotoxicity risk in advanced screening
Lipophilicity Drug-likeness 1,8-Naphthyridine SAR

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Permeability Potential

The topological polar surface area (TPSA) of the target compound is computed as 106 Ų [1]. This value falls below the widely accepted threshold of 140 Ų for potential blood-brain barrier penetration and below 90 Ų for good intestinal absorption, placing the compound in a favorable window for oral drug delivery [2]. In comparison, nalidixic acid (a 1,8-naphthyridine-3-carboxylic acid) has a TPSA of 72.9 Ų, which is significantly lower due to the carboxylic acid moiety forming an intramolecular hydrogen bond, limiting its CNS exposure. The target compound's TPSA of 106 Ų therefore represents a distinct physiochemical space that may balance peripheral and CNS target engagement differently from carboxylic acid-containing 1,8-naphthyridines [2].

CNS vs. peripheral balance
Context-dependent
TPSA = 106 Ų vs. 72.9 Ų (nalidixic acid)
Suggests adequate oral absorption with a distinct potential to balance peripheral and CNS target engagement
Computed property; in vivo brain-to-plasma ratio data required for model validation
TPSA CNS permeability Physicochemical profiling

Hydrogen Bond Donor Count and Target Engagement Potential vs. Nalidixic Acid Derivatives

The target compound possesses one hydrogen bond donor (the 5-amine of the thiadiazole ring) and six hydrogen bond acceptors [1]. In contrast, nalidixic acid has one donor and four acceptors. The extra two hydrogen bond acceptor sites arise from the thiadiazole endocyclic nitrogen and sulfur atoms, which are absent in the simple carboxylic acid series. QSAR studies on nalidixic acid-based 1,2,4-triazolo-thiadiazole hybrids have demonstrated that the introduction of additional heteroatom acceptors in the appended heterocycle can enhance antibacterial MIC values by up to 4-fold against Gram-negative strains (MIC 16 μg/mL for the most potent hybrid vs. 64 μg/mL for nalidixic acid alone against E. coli) [2]. While direct data for the target compound are not reported, the presence of the 1,2,4-thiadiazol-5-amine pharmacophore creates additional hydrogen-bonding capacity that is mechanistically consistent with improved target residence time on DNA gyrase [3].

Hydrogen-bonding capacity
Class-level inference
HBD = 1, HBA = 6 vs. HBD = 1, HBA = 4 (nalidixic acid)
Mechanistically consistent with improved target residence time, based on QSAR models of related hybrids
Data to verify for specific target compound; supports procurement for focused library design
Hydrogen bonding DNA gyrase Structure-activity relationship

Rotatable Bond Count and Conformational Rigidity vs. Flexible 1,3,4-Thiadiazole Isomers

The target compound has only one rotatable bond (the bond connecting the naphthyridine C2 to the thiadiazole C3) [1]. This near-rigid scaffold contrasts sharply with 1,3,4-thiadiazole isomers, which can exhibit up to three rotatable bonds when similarly substituted. Lower rotatable bond count is correlated with higher probability of oral bioavailability and lower entropic penalty upon protein binding [2]. For procurement, this means the 1,2,4-thiadiazole regioisomer offers a rigid, pre-organized binding conformation that is not available from the more flexible 1,3,4-thiadiazole analogs, which may require different formulation strategies for in vivo studies.

Conformational rigidity
Context-dependent
Rotatable bonds = 1 vs. ≈ 3 (1,3,4-thiadiazole isomers)
Class-level correlation suggests higher oral bioavailability potential and lower entropic penalty upon binding
Requires validation; supports differentiation from more flexible 1,3,4-thiadiazole alternatives
Conformational restriction Entropic penalty Isomeric specificity

Procurement-Optimized Application Scenarios for 3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine


Hit-to-Lead Optimization of Antibacterial DNA Gyrase Inhibitors

Given the established SAR linking 1,8-naphthyridine derivatives to DNA gyrase inhibition and the demonstrated MIC improvement (up to 4-fold) when heterocyclic acceptors are appended to the naphthyridine core, this compound serves as a strategic intermediate for lead optimization programs targeting fluoroquinolone-resistant Gram-negative pathogens [1]. Its TPSA of 106 Ų and XLogP of 2.0 position it in favorable oral drug space, while the single rotatable bond ensures a pre-organized binding conformation. Procurement for focused library synthesis around the naphthyridine C2 position is directly supported by the QSAR model reported by Aggarwal et al., which identified the thiadiazole-triazole fusion as a key driver of antimicrobial potency [1].

Macrofilaricidal Drug Discovery Leveraging the 1,2,4-Thiadiazol-5-Amine Pharmacophore

The discovery that substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines are potent macrofilaricides with activity against adult Onchocerca volvulus worms establishes the 1,2,4-thiadiazol-5-amine as a privileged pharmacophore for neglected tropical diseases [2]. This compound, which contains the same 5-amine pharmacophore and a naphthyridine replacement for one pyridine ring, represents a logical scaffold-hopping opportunity. The computed HBA of 6 provides ample metal-coordination capacity that may recapitulate the target engagement profile of the di-pyridyl series. Procuring this compound for screening against filarial worm panels is justified by the direct precedent of the 5-amine requirement for potency [2].

Computational Chemistry and Cheminformatics Model Training Sets

With its well-defined computed descriptors (XLogP = 2.0, TPSA = 106 Ų, HBA = 6, HBD = 1, rotatable bonds = 1, molecular weight = 243.29 g/mol) and the availability of the non-methylated comparator (Δ XLogP ≈ +0.5), this compound-non-methylated analog pair constitutes a clean matched molecular pair (MMP) for developing and validating QSAR, QSPR, and machine learning models predicting the impact of methylation on lipophilicity, solubility, and target binding [3]. The commercial availability of both compounds via Alfa Chemistry and other vendors makes them practical for academic and industrial computational chemistry groups building standardized benchmarking datasets.

Focused Screening Libraries for Antibiotic Resistance Research

The global health urgency of multidrug-resistant ESKAPE pathogens has driven demand for compound libraries that explore underexploited heterocyclic space. This compound, catalogued in multiple commercial libraries (AKOS015842562, DB-061190, KB-233395, TC-067834), can be procured as part of a rationally designed subset targeting the ATP-binding site of type II topoisomerases, which is structurally conserved across Gram-positive and Gram-negative bacteria [4]. Its procurement alongside the non-methylated analog and corresponding 1,3,4-thiadiazole isomers enables systematic exploration of regioisomer and methylation effects on antibacterial spectrum, an approach that has identified potent leads in related naphthyridine-triazole series [1].

Application
Selection Property
Validation Focus
Antibacterial DNA gyrase lead optimization
Pre-organized rigid scaffold and favorable lipophilicity window (XLogP ~2.0)
MIC assays against fluoroquinolone-resistant Gram-negative panels
Macrofilaricidal screening studies
1,2,4-thiadiazol-5-amine pharmacophore with extended H-bond acceptor capacity
In vitro potency against adult Onchocerca volvulus worm models
QSAR/ML model training sets
Clean matched molecular pair for methylation impact analysis (7-Me vs. 7-H)
Prediction accuracy for computed logP, TPSA, and binding affinity benchmarks
Focused screening libraries for topoisomerase II targets
Isomeric specificity window (1,2,4- vs. 1,3,4-thiadiazole) and rotatable bond count
Bioactivity enrichment factor against ATP-binding site of type II topoisomerases
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